molecular formula C10H14N2O B14805348 2-(Aminomethyl)-5-cyclopropoxyaniline

2-(Aminomethyl)-5-cyclopropoxyaniline

Cat. No.: B14805348
M. Wt: 178.23 g/mol
InChI Key: HOWLKTQYIOOVAI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-cyclopropoxyaniline is an organic compound that features both an aminomethyl group and a cyclopropoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-cyclopropoxyaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-cyclopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-(Aminomethyl)-5-cyclopropoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxyaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropoxy group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-5-cyclopropoxyaniline is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(aminomethyl)-5-cyclopropyloxyaniline

InChI

InChI=1S/C10H14N2O/c11-6-7-1-2-9(5-10(7)12)13-8-3-4-8/h1-2,5,8H,3-4,6,11-12H2

InChI Key

HOWLKTQYIOOVAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)CN)N

Origin of Product

United States

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